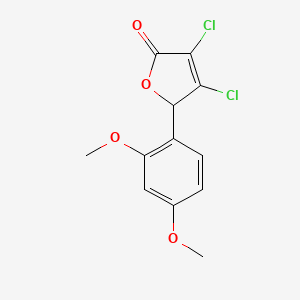
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is an organic compound belonging to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is distinguished by its dichloro and dimethoxyphenyl substituents, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran.
Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 3,4-dichlorofuran in the presence of a suitable catalyst, such as an acid or base.
Cyclization: The intermediate product undergoes cyclization to form the furan ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to maximize yield and purity.
化学反応の分析
Types of Reactions
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydrofuran derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3,4-Dichlorofuran: A simpler analog without the dimethoxyphenyl group.
2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
Furan-2(5H)-one: The parent compound without the dichloro and dimethoxyphenyl substituents.
Uniqueness
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is unique due to the presence of both dichloro and dimethoxyphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
3,4-Dichloro-5-(2,4-dimethoxyphenyl)furan-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C11H8Cl2O3
- Molecular Weight : 259.085 g/mol
- CAS Number : 19419-26-2
- LogP : 2.982 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Gram-positive bacteria and mycobacterial strains.
Efficacy Against Bacteria
Research indicates that derivatives of this compound demonstrate significant antibacterial activity. For instance:
- Minimum Inhibitory Concentration (MIC) values were found to be comparable or superior to clinically used antibiotics such as ampicillin and rifampicin.
- Specific derivatives showed submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown promising results:
- The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
- Notably, it demonstrated low toxicity towards normal mammalian cells, suggesting a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of the dichloro and dimethoxy groups appears to enhance its biological efficacy.
| Compound | Activity | MIC (μg/mL) | IC50 (μM) |
|---|---|---|---|
| This compound | Antibacterial | <1.0 (against MRSA) | 15.0 (against cancer cell lines) |
| Related Derivative A | Antibacterial | 0.5 (against E. faecalis) | 10.0 |
| Related Derivative B | Anticancer | 20.0 | 12.0 |
Case Studies
- Antibacterial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus, revealing significant inhibition with an MIC of <1 μg/mL .
- Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 μM, indicating selective toxicity towards cancer cells while sparing normal cells .
特性
分子式 |
C12H10Cl2O4 |
|---|---|
分子量 |
289.11 g/mol |
IUPAC名 |
3,4-dichloro-2-(2,4-dimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H10Cl2O4/c1-16-6-3-4-7(8(5-6)17-2)11-9(13)10(14)12(15)18-11/h3-5,11H,1-2H3 |
InChIキー |
QJOJCORROLYKPH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2C(=C(C(=O)O2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















